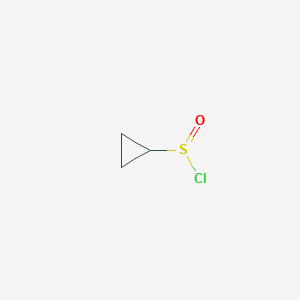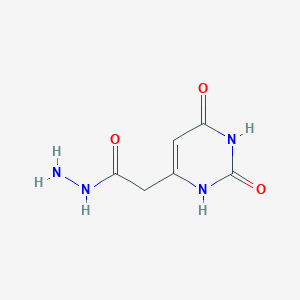
Cyclopropanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanesulfinyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various sulfonamide derivatives.
Mechanism of Action
Target of Action
Cyclopropanesulfinyl chloride is primarily used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors . Therefore, the primary target of this compound is the NS3 protease of the hepatitis C virus.
Mode of Action
It is known that it is used to synthesize sulfonamide derivatives . Sulfonamides are known to inhibit the function of enzymes, and in this case, it is likely that the synthesized sulfonamide derivatives inhibit the NS3 protease of the hepatitis C virus.
Biochemical Pathways
The NS3 protease is essential for the replication of the hepatitis C virus, so inhibiting this enzyme disrupts the viral life cycle .
Result of Action
The result of the action of this compound is the synthesis of potent inhibitors of the hepatitis C virus NS3 protease . By inhibiting this enzyme, the replication of the virus is disrupted, leading to a decrease in viral load and potentially the alleviation of hepatitis C symptoms.
Action Environment
The action environment of this compound is typically a laboratory setting, where it is used as a reagent in chemical reactions . The stability, efficacy, and action of this compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in a sealed container, away from heat sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfinyl chloride can be synthesized through the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by chlorination. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The compound is usually stored under refrigerated conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acids: Formed through oxidation reactions.
Sulfinic Acids: Formed through reduction reactions.
Scientific Research Applications
Cyclopropanesulfinyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of bioactive compounds that can inhibit enzymes or modulate biological pathways.
Medicine: It is used in the synthesis of antiviral and anticancer agents.
Industry: It serves as an intermediate in the production of various specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopropanesulfonyl Chloride: Similar in structure but differs in reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with different reactivity and uses.
Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties and different applications.
Uniqueness: Cyclopropanesulfinyl chloride is unique due to its cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules that require specific structural features.
Properties
IUPAC Name |
cyclopropanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPMEXSSYTVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139631-61-1 |
Source


|
| Record name | cyclopropanesulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B2449889.png)
![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)





![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide](/img/structure/B2449907.png)


